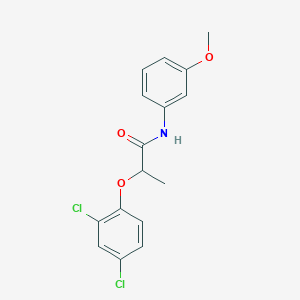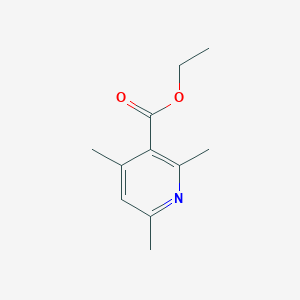
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide, also known as Diclofop-methyl, is a synthetic herbicide that belongs to the aryloxyphenoxypropionate class. It is widely used in agriculture to control grassy weeds in cereal crops such as wheat, barley, and oats. Diclofop-methyl is known for its selective herbicidal activity against grasses, while being safe for broadleaf plants.
作用機序
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl works by inhibiting the synthesis of fatty acids in grassy weeds. It specifically targets the enzyme acetyl-CoA carboxylase, which is responsible for the first step in the biosynthesis of fatty acids. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl prevents the synthesis of essential fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been shown to have minimal effects on non-target organisms, including mammals, birds, and aquatic organisms. However, it can be toxic to some beneficial insects, such as honeybees and parasitic wasps. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl can also accumulate in soil, leading to long-term effects on soil microorganisms and nutrient cycling.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is a widely used herbicide in agriculture, making it readily available for laboratory experiments. Its selective herbicidal activity against grasses makes it a useful tool for studying plant physiology and biochemistry. However, its potential toxicity to beneficial insects and long-term effects on soil microorganisms should be taken into consideration when designing experiments.
将来の方向性
1. Development of new herbicides with improved selectivity and reduced environmental impact.
2. Investigation of the effects of 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl on soil microorganisms and nutrient cycling.
3. Study of the mechanisms of herbicide resistance in grassy weeds.
4. Development of new strategies for weed management in agriculture, including the use of integrated pest management and crop rotation.
5. Investigation of the effects of herbicides on non-target organisms, including beneficial insects and soil microorganisms.
合成法
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with 3-methoxyaniline in the presence of thionyl chloride. The resulting intermediate is then treated with 2-chloro-N-(2,4-dichlorophenoxy)propanamide to yield 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl has been extensively studied for its herbicidal activity and its effects on the environment. It has been shown to be effective against a wide range of grassy weeds, including wild oats, ryegrass, and barnyard grass. 2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamidehyl is also known to have low toxicity to mammals and birds, making it safe for use in agriculture.
特性
CAS番号 |
6118-59-8 |
|---|---|
製品名 |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
分子式 |
C16H15Cl2NO3 |
分子量 |
340.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-15-7-6-11(17)8-14(15)18)16(20)19-12-4-3-5-13(9-12)21-2/h3-10H,1-2H3,(H,19,20) |
InChIキー |
DLDIJYKBVFYIKG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
